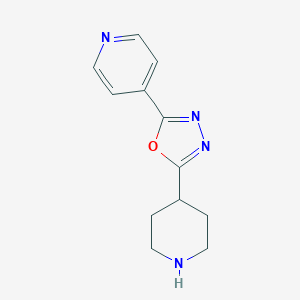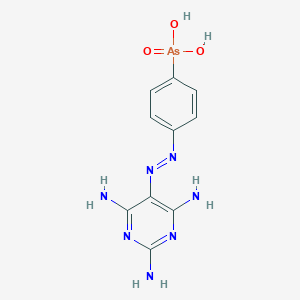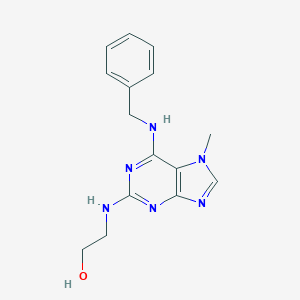
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurological Function and Recovery Post-Stroke
Iso-Olomoucine has been studied for its effects on functional recovery and responses of peri-infarct microglia and astrocytes following a photothrombotic stroke . The compound was administered after stroke induction in rats, and it was observed that while it did not significantly affect maximal infarct volume, it did modify functional recovery. This suggests that Iso-Olomoucine may influence neurological function and could be a potential treatment to improve outcomes after stroke.
Neuronal Death and DNA Damage
Research has indicated that Iso-Olomoucine can protect neurons from apoptosis induced by DNA-damaging agents . This is significant because neuronal death is a critical issue in various neurodegenerative diseases. By understanding how Iso-Olomoucine interacts with the pathways of neuronal death, it could lead to new therapeutic strategies for conditions like Alzheimer’s and Parkinson’s disease.
Cell Cycle Inhibition in Neuroepithelial Cells
Iso-Olomoucine has been shown to lengthen the cell cycle of neuroepithelial cells without arresting it . This property is particularly interesting for cancer research, as controlling the cell cycle is a common strategy in the development of cancer therapies. Iso-Olomoucine’s ability to modulate the cell cycle could be harnessed to inhibit the proliferation of cancer cells.
Synthesis and Therapeutic Potential
The compound’s structure is related to imidazole, which is known for its broad range of chemical and biological properties . Iso-Olomoucine could be used as a synthon in drug development, contributing to the synthesis of new drugs with various pharmacological activities such as antibacterial, antitumor, and anti-inflammatory effects.
Dopamine Transporter Activity Inhibition
Iso-Olomoucine has been found to rapidly inhibit dopamine transporter activity in rat dorsal striatal synaptosomes . This could have implications for the study of neurological disorders and addiction, as dopamine transporters play a crucial role in regulating dopamine levels in the brain.
Apoptosis and Cyclin-Dependent Kinases
The compound has been involved in studies related to apoptosis and the inhibition of cyclin-dependent kinases . These enzymes are key regulators of cell cycle progression and their dysfunction has been implicated in various diseases. Iso-Olomoucine’s interaction with these kinases could provide insights into the development of treatments for diseases where cell cycle regulation is disrupted.
Mecanismo De Acción
Target of Action
Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .
Mode of Action
Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .
Biochemical Pathways
The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.
Result of Action
The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .
Action Environment
The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected
Propiedades
IUPAC Name |
2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKMUDQRKXVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333581 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine | |
CAS RN |
101622-50-8 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



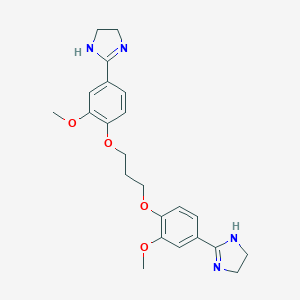
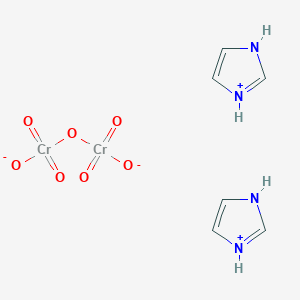
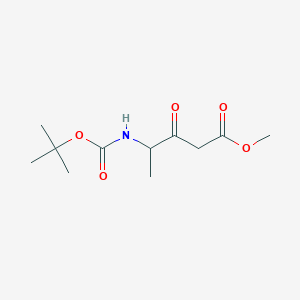
![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)

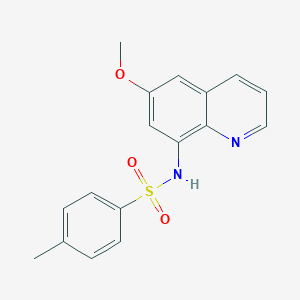
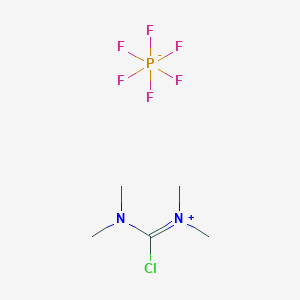
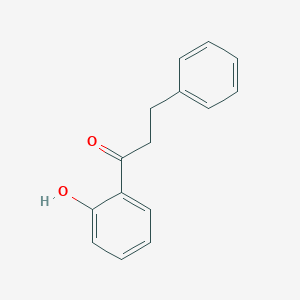


![4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B21848.png)
